

Literature review of 1-Cyclopropyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: 1-Cyclopropyl-4-iodo-1H-pyrazole

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An In-Depth Technical Guide to **1-Cyclopropyl-4-iodo-1H-pyrazole**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, a structural motif consistently found in a multitude of pharmacologically active agents.^{[1][2]} Its unique electronic properties, metabolic stability, and ability to engage in various binding interactions have cemented its role as a cornerstone in drug design.^[1] This guide focuses on a particularly valuable derivative: **1-Cyclopropyl-4-iodo-1H-pyrazole**.

The strategic incorporation of a cyclopropyl group at the N1 position and an iodine atom at the C4 position transforms the simple pyrazole core into a highly versatile and powerful building block. The cyclopropyl moiety is often employed to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Concurrently, the iodo-substituent at the electron-rich C4 position serves as an exceptionally versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.^{[3][4]}

Authored from the perspective of a Senior Application Scientist, this document provides an in-depth exploration of **1-Cyclopropyl-4-iodo-1H-pyrazole**. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and strategic insights required to effectively utilize this reagent in complex synthetic campaigns. We will delve into its synthesis, spectroscopic identity, key reactivity

patterns—most notably in palladium-catalyzed cross-coupling reactions—and its strategic importance in the generation of novel chemical entities for drug discovery.[\[5\]](#)[\[6\]](#)

Physicochemical and Spectroscopic Characterization

Verifying the identity and purity of a starting material is the foundation of any successful synthetic protocol. **1-Cyclopropyl-4-iodo-1H-pyrazole** is typically an off-white or crystalline solid.[\[4\]](#) Its key physical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of **1-Cyclopropyl-4-iodo-1H-pyrazole**

Property	Value	Reference
CAS Number	1239363-40-6	[7] [8]
Molecular Formula	C ₆ H ₇ IN ₂	[8] [9]
Molecular Weight	234.04 g/mol	[8] [9]
Appearance	Off-white or grayish-brown crystalline powder	[4]
Storage	Sealed in a dry, room temperature environment	[8]

Spectroscopic Analysis

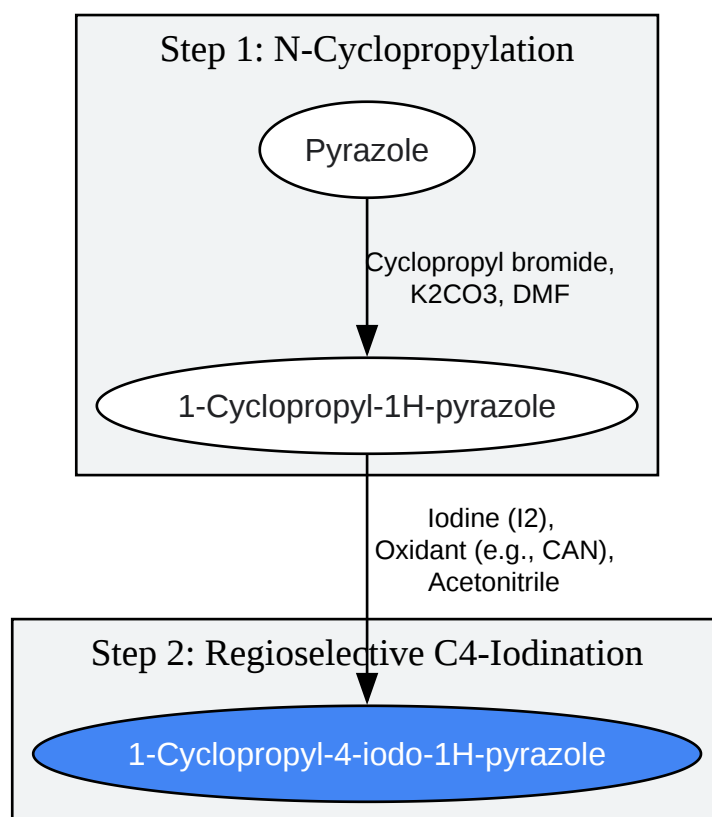
The structural features of **1-Cyclopropyl-4-iodo-1H-pyrazole** give rise to a distinct spectroscopic fingerprint.

- ¹H NMR:** The proton NMR spectrum is the primary tool for structural confirmation. Key expected resonances include signals for the two pyrazole ring protons (H3 and H5), which will appear as distinct singlets. A downfield shift is expected for these protons compared to unsubstituted pyrazole due to the electronic effects of the substituents.[\[10\]](#) The cyclopropyl group will present as a set of multiplets in the aliphatic region, corresponding to the methine proton and the two pairs of diastereotopic methylene protons.[\[11\]](#)

- ^{13}C NMR: The carbon spectrum will show six distinct signals corresponding to the three pyrazole ring carbons and the three carbons of the cyclopropyl group. The C4 carbon, directly attached to the iodine, will exhibit a characteristic upfield shift due to the heavy atom effect.
- Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M^+) at m/z 234, consistent with the compound's molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine atom.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cyclopropyl group, as well as C=C and C=N stretching frequencies within the heterocyclic core.[\[10\]](#)[\[11\]](#)

Strategic Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole

The synthesis of **1-Cyclopropyl-4-iodo-1H-pyrazole** is a logical two-step process starting from the parent pyrazole. The strategy involves first the N-alkylation to install the cyclopropyl group, followed by a regioselective iodination at the C4 position.



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Caption: Proposed two-step synthesis of **1-Cyclopropyl-4-iodo-1H-pyrazole**.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole (Precursor)

This protocol describes the N-alkylation of pyrazole. The choice of a robust base like potassium carbonate and a polar aprotic solvent like DMF facilitates the S_N2 reaction.

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-pyrazole (1.0 eq.).
- **Solvent and Base Addition:** Add anhydrous dimethylformamide (DMF) to create a solution. Add powdered potassium carbonate (K₂CO₃, 2.0 eq.).
- **Reagent Addition:** Add (bromomethyl)cyclopropane or a similar cyclopropylating agent (1.0-1.2 eq.) dropwise to the stirring mixture.^[12]

- **Reaction Execution:** Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Iodination of 1-Cyclopropyl-1H-pyrazole

This step introduces the iodine at the C4 position. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site for electrophilic aromatic substitution.^[3] Using molecular iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) generates a potent electrophilic iodine species (I^+) in situ, driving the reaction with high regioselectivity.^[13]

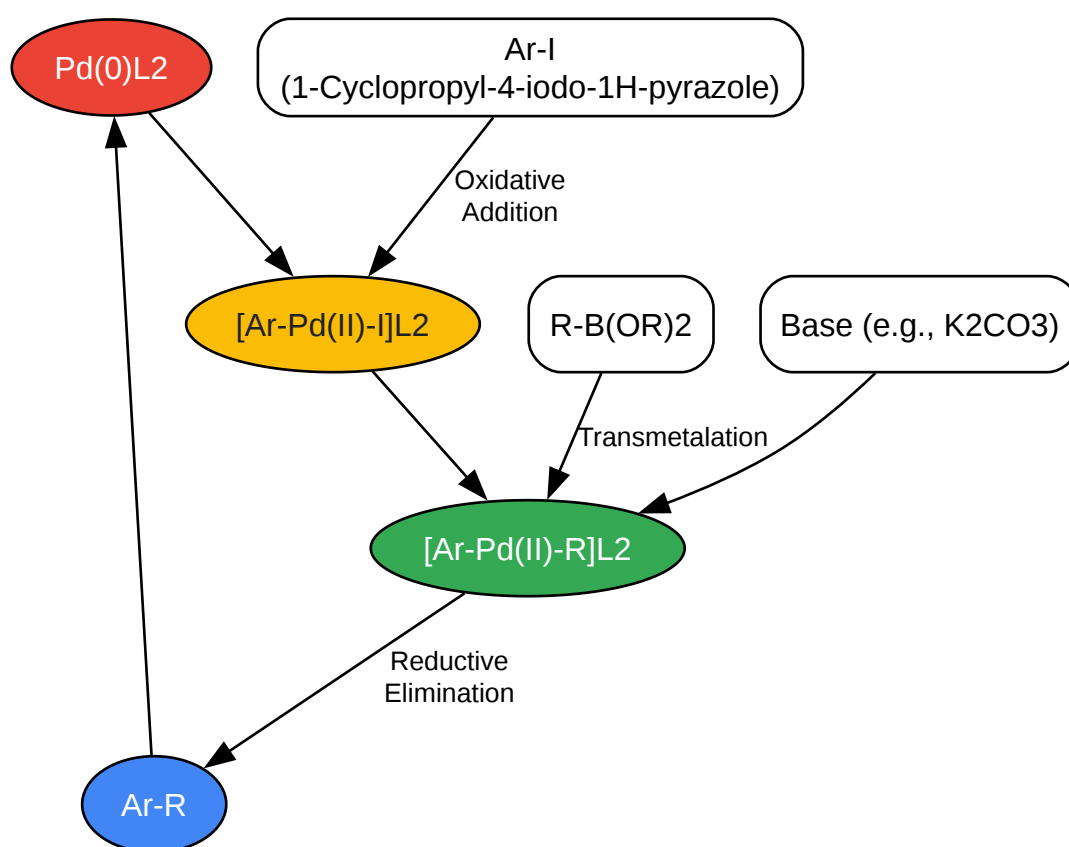
- **Reaction Setup:** In a flask protected from light, dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile.
- **Reagent Addition:** Add molecular iodine (I_2 , 1.1 eq.) to the solution.
- **Initiation:** Cool the mixture in an ice bath (0 °C). Slowly add a solution of Ceric Ammonium Nitrate (CAN) (or another suitable oxidant) in the same solvent.
- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting material by TLC.
- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. The final product, **1-Cyclopropyl-4-iodo-1H-pyrazole**, can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of **1-Cyclopropyl-4-iodo-1H-pyrazole** lies in the reactivity of its carbon-iodine bond. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's lower dissociation energy, which facilitates the rate-limiting oxidative addition step.^{[14][15]} This makes the title compound an ideal partner for constructing complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.^[16] It is invaluable for synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.^[17]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

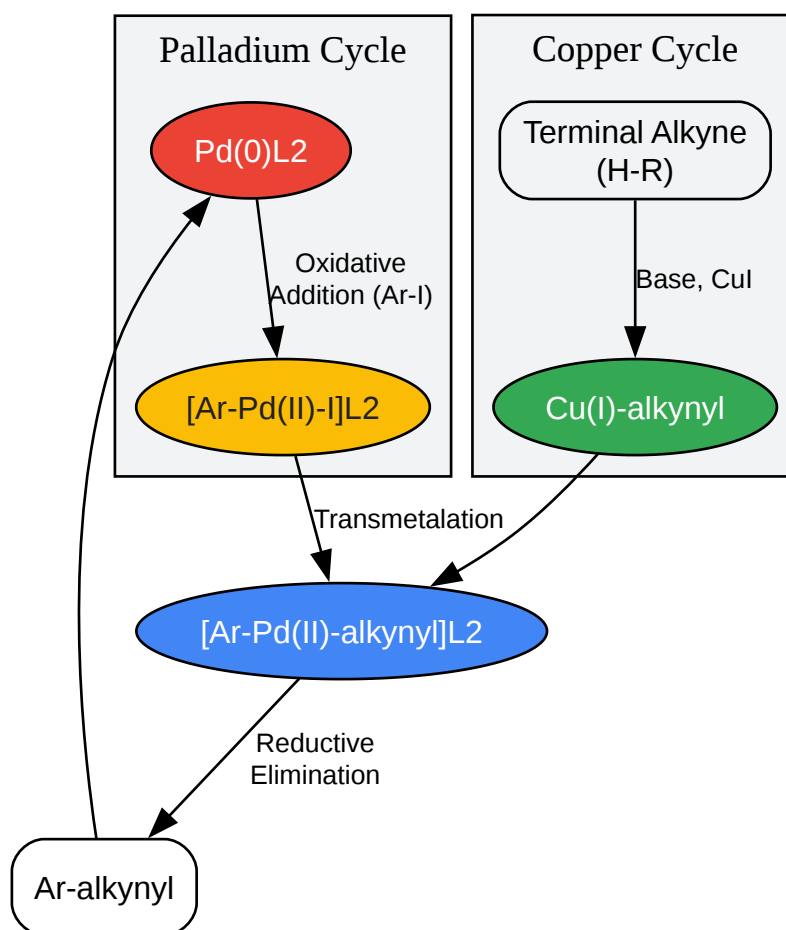
This protocol provides a general method for coupling **1-Cyclopropyl-4-iodo-1H-pyrazole** with an arylboronic acid. The choice of catalyst, base, and solvent is critical and may require

optimization for specific substrates.[\[17\]](#)[\[18\]](#)

- **Reaction Setup:** To a Schlenk flask or microwave vial, add **1-Cyclopropyl-4-iodo-1H-pyrazole** (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.
- **Solvent Addition:** Add a degassed solvent system. Common choices include a mixture of an organic solvent and water (e.g., 1,4-dioxane/ H_2O , DME/ H_2O , or Toluene/ $EtOH/H_2O$).
- **Reaction Execution:** Heat the reaction mixture with stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures of 90-120 °C for 5-20 minutes are common.[\[17\]](#)[\[19\]](#) Monitor progress by TLC or LC-MS.
- **Work-up and Purification:** After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na_2SO_4 , and concentrate. Purify the crude product by column chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a $C(sp^2)-C(sp)$ bond between an aryl halide and a terminal alkyne.[\[15\]](#)[\[20\]](#) This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and structural components in many biologically active molecules.[\[21\]](#)



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Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[21]

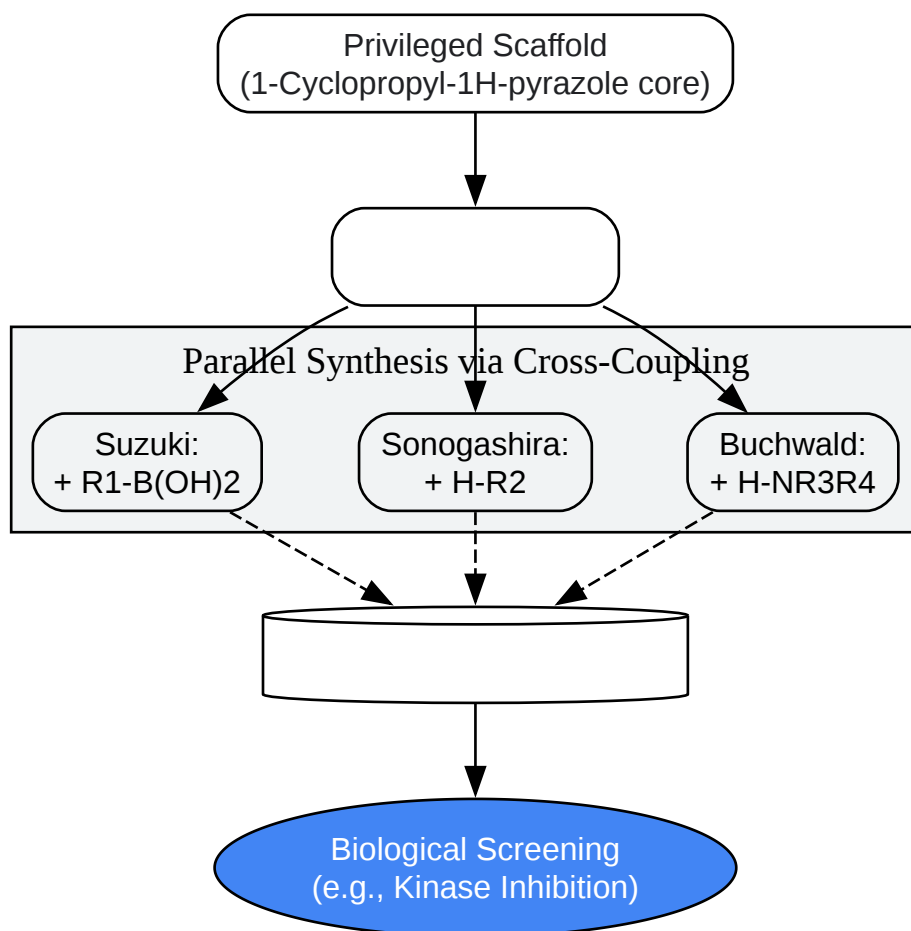
This protocol details a standard procedure for the Sonogashira reaction. The copper(I) salt (typically CuI) acts as a co-catalyst, essential for the formation of the copper acetylide intermediate.[21][22]

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **1-Cyclopropyl-4-iodo-1H-pyrazole** (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
- **Solvent and Base:** Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent.

- **Alkyne Addition:** Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring mixture.
- **Reaction Execution:** Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
- **Work-up and Purification:** Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery

The 1-cyclopropyl-4-substituted-pyrazole framework is a fertile ground for identifying novel therapeutic agents. The core scaffold provides a rigid and metabolically stable platform, while the C4 position acts as a key vector for modification, allowing chemists to systematically probe the binding pocket of a biological target.



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Caption: Strategic use of **1-Cyclopropyl-4-iodo-1H-pyrazole** in discovery chemistry.

By leveraging the cross-coupling reactions described, a single intermediate can be rapidly diversified into a large library of analogues, each bearing a different substituent at the C4 position. This approach is highly efficient for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Pyrazole derivatives are widely explored as inhibitors of kinases, GPCRs, and other enzyme classes, with applications in oncology, inflammation, and infectious diseases.[23][24][25] The use of this specific building block by major pharmaceutical companies underscores its value in contemporary drug discovery programs.[5]

Safety and Handling

As a halogenated organic compound, **1-Cyclopropyl-4-iodo-1H-pyrazole** requires careful handling in a well-ventilated area or chemical fume hood.[26]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[27][28]
- Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[29] In case of inhalation, move to fresh air.[28]
- Skin Contact: Causes skin irritation.[29] In case of contact, wash immediately with plenty of soap and water.[28]
- Eye Contact: Causes serious eye irritation.[29] In case of contact, rinse cautiously with water for several minutes.[28]
- Ingestion: Harmful if swallowed.[29] If ingested, call a poison center or doctor.[28]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[28]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

1-Cyclopropyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its synthesis is straightforward, and its characterization is unambiguous. The true value of this compound is realized in its application, where the robust and reactive C-I bond provides a gateway to immense structural diversity through reliable and versatile cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical sectors, mastering the use of this building block opens the door to the efficient and rapid development of novel compounds with potentially significant biological activity.

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